

Visualizing RNA in Fixed Cells: Application Notes and Protocols for Dmhbo+ Staining

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Compound of Interest

Compound Name: Dmhbo+

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Abstract

The visualization of specific RNA molecules within cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. **Dmhbo+** is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to the "chili" RNA aptamer. This system provides a powerful tool for imaging RNA in cellular contexts. This document provides detailed protocols for the staining of fixed cells expressing chili aptamer-tagged RNA with **Dmhbo+**, enabling clear visualization and analysis.

Introduction

Dmhbo+ is a fluorogenic dye that remains non-fluorescent in solution but emits a strong signal upon binding to its cognate RNA aptamer, chili^{[1][2][3]}. This specific interaction allows for the targeted labeling and imaging of RNA molecules that have been genetically engineered to contain the chili aptamer sequence^{[1][2]}. The **Dmhbo+**-chili complex mimics the properties of red fluorescent proteins, offering a robust method for RNA visualization. This technology is particularly valuable for studying the subcellular localization and trafficking of specific RNA transcripts. While primarily utilized in live-cell imaging, this protocol has been adapted for use in fixed cells, allowing for the preservation of cellular morphology and the integration of **Dmhbo+** staining with other fixed-cell imaging techniques.

Principle of Dmhbo+ Staining

The core of the **Dmhbo+** staining technique lies in the molecular interaction between the dye and the chili aptamer. The chili aptamer is a specific RNA sequence that folds into a unique three-dimensional structure, creating a binding pocket for **Dmhbo+**. Upon binding, the aptamer constrains the dye molecule, leading to a significant enhancement of its quantum yield and a shift in its emission spectrum, resulting in bright fluorescence. Therefore, the prerequisite for **Dmhbo+** staining is the expression of a chili aptamer-tagged RNA of interest within the cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Dmhbo+** staining.

Parameter	Value	Reference
Dmhbo+ Stock Solution		
Solvent	DMSO	
Recommended Concentration	1-10 mM	N/A
Storage	-20°C, protected from light	
Working Solution		
Recommended Staining Concentration	1-10 µM in PBS	N/A
Optical Properties		
Excitation Maximum (λ_{ex})	456 nm	
Emission Maximum (λ_{em})	592 nm	
Stokes Shift	136 nm	
Quantum Yield (Φ)	0.1	

Note: Optimal concentrations and incubation times may vary depending on the cell type, expression level of the chili-tagged RNA, and experimental conditions. It is recommended to perform a titration to determine the optimal staining concentration for your specific application.

Experimental Protocols

This section details the necessary steps for preparing cells, fixing and permeabilizing them, and subsequently staining with **Dmhbo+** for fluorescence microscopy.

Preparation of Chili Aptamer-Expressing Cells

The first and most critical step is to ensure the expression of the chili aptamer-tagged RNA in the cells of interest.

- **Vector Construction:** Clone the chili aptamer sequence in-frame with the gene of interest in an appropriate expression vector. The chili aptamer can be placed at the 5' or 3' end of the RNA transcript.
- **Transfection:** Transfect the cells with the chili aptamer-containing plasmid using a standard transfection protocol suitable for your cell line (e.g., lipid-based transfection, electroporation).
- **Cell Culture:** Culture the transfected cells on sterile glass coverslips in a petri dish or multi-well plate to allow for adherence and expression of the tagged RNA. An incubation period of 24-48 hours post-transfection is typically sufficient.

Cell Fixation and Permeabilization

Proper fixation and permeabilization are essential for preserving cell structure and allowing the **Dmhbo+** dye to access the intracellular chili aptamers.

- **Washing:** Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS) to remove the culture medium.
- **Fixation:** Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- **Washing:** Wash the cells three times with 1X PBS for 5 minutes each to remove the fixative.
- **Permeabilization:** Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the **Dmhbo+** dye to enter the fixed cells.

- Washing: Wash the cells three times with 1X PBS for 5 minutes each.

Dmhbo+ Staining

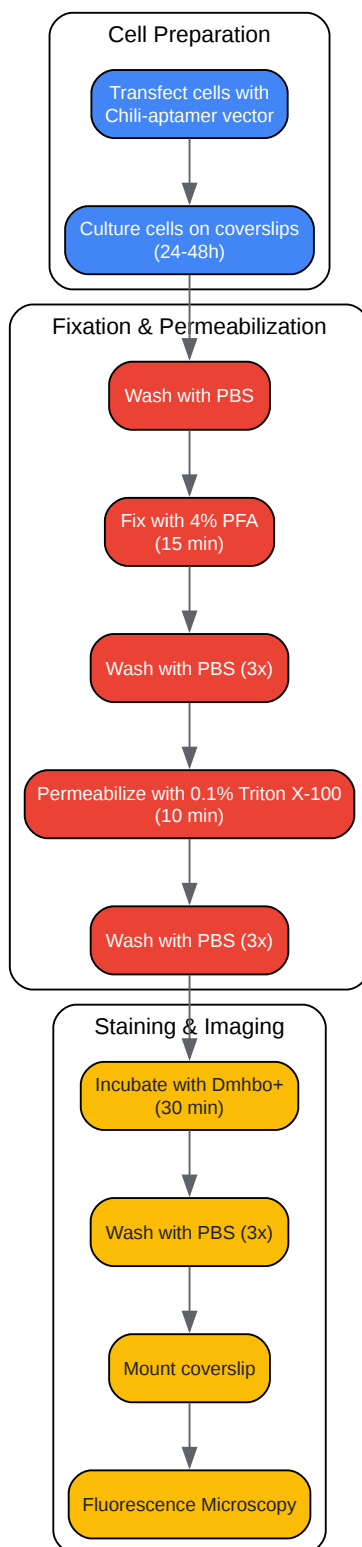
- Preparation of Staining Solution: Prepare a 1-10 μ M working solution of **Dmhbo+** in 1X PBS from a concentrated stock solution.
- Staining: Incubate the fixed and permeabilized cells with the **Dmhbo+** staining solution for 30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

Mounting and Imaging

- Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. For nuclear counterstaining, a mounting medium containing DAPI can be used.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for **Dmhbo+** (Excitation: \sim 456 nm, Emission: \sim 592 nm).

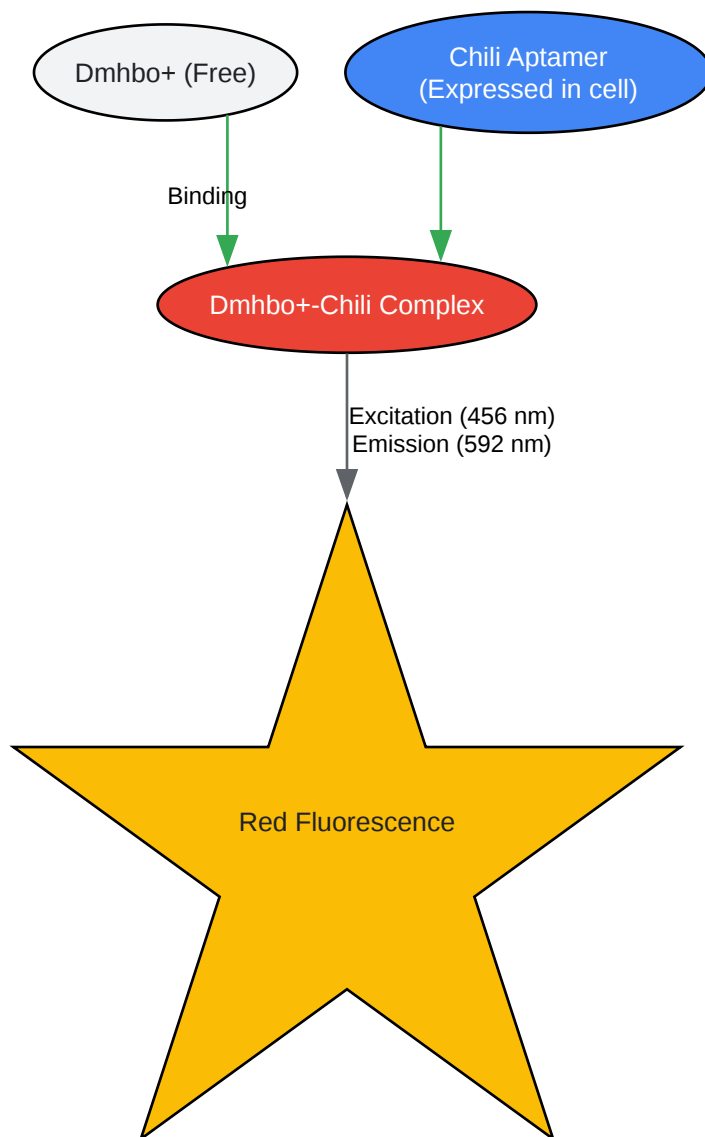
Diagrams

Dmhbo+ Staining Workflow for Fixed Cells

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Caption: Experimental workflow for **Dmhbo+** staining of fixed cells.

Mechanism of Dmhbo+ Fluorescence Activation



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Caption: **Dmhbo+** fluorescence is activated upon binding to the Chili RNA aptamer.

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